(E)-2-methoxy-4-(3-((2-methoxyphenyl)amino)-3-oxoprop-1-en-1-yl)phenyl 4-fluorobenzoate is a complex organic compound characterized by its unique molecular structure and potential applications in various scientific fields. This compound can be classified as an organic compound, which is defined as a substance primarily composed of carbon atoms bonded to hydrogen and other elements, typically oxygen or nitrogen. Organic compounds are further categorized based on their functional groups and structural characteristics, such as aromaticity and the presence of specific substituents .
This compound is synthesized through organic chemistry methods, indicating its classification as a synthetic organic compound. The classification of compounds can be based on several criteria, including their source (natural vs. synthetic), structure (aliphatic vs. aromatic), and functional groups . In this case, the presence of multiple aromatic rings and functional groups suggests that it belongs to the category of aromatic organic compounds.
The synthesis of (E)-2-methoxy-4-(3-((2-methoxyphenyl)amino)-3-oxoprop-1-en-1-yl)phenyl 4-fluorobenzoate typically involves multi-step reactions, including:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity. Techniques such as thin-layer chromatography or high-performance liquid chromatography may be used for monitoring progress and purity assessment.
The molecular formula for (E)-2-methoxy-4-(3-((2-methoxyphenyl)amino)-3-oxoprop-1-en-1-yl)phenyl 4-fluorobenzoate can be represented as . Its structure features:
The compound's molecular weight is approximately 367.42 g/mol, and it exhibits specific stereochemistry due to the (E) configuration around the double bond in the propene chain.
This compound may participate in various chemical reactions typical for aromatic compounds, including:
Reactions involving this compound are typically carried out under controlled conditions to prevent side reactions and ensure selectivity. Analytical techniques such as NMR spectroscopy or mass spectrometry are often employed to characterize reaction products.
The mechanism of action for (E)-2-methoxy-4-(3-((2-methoxyphenyl)amino)-3-oxoprop-1-en-1-yl)phenyl 4-fluorobenzoate may involve:
Data from studies suggest that similar compounds exhibit significant biological activity, potentially influencing pathways related to cancer or inflammation.
The physical properties of (E)-2-methoxy-4-(3-((2-methoxyphenyl)amino)-3-oxoprop-1-en-1-yl)phenyl 4-fluorobenzoate include:
Chemical properties include:
Relevant data from studies indicate that similar compounds can undergo various transformations while retaining core structural integrity .
(E)-2-methoxy-4-(3-((2-methoxyphenyl)amino)-3-oxoprop-1-en-1-yl)phenyl 4-fluorobenzoate has potential applications in:
Aldehyde dehydrogenase (ALDH) isoforms, particularly ALDH1A1 and ALDH3A1, serve as functional biomarkers and therapeutic targets in cancer stem cells (CSCs) due to their role in retinoic acid biosynthesis and oxidative detoxification. The title compound’s 2-methoxyphenyl amide group directly mimics the substrate-binding topology of ALDH1A1, competitively inhibiting retinaldehyde oxidation. Molecular docking simulations indicate the methoxy oxygen forms a key hydrogen bond with Cys302 in ALDH1A1’s catalytic pocket, while the E-enone bridge aligns with the enzyme’s hydrophobic substrate channel [1]. This specific interaction disrupts retinoic acid production, depleting a critical CSC maintenance signal [1] [3].
Fluorine substitution at the para-position of the benzoate tail enhances selectivity for ALDH1A1 over ALDH2. Electronegative fluorine withdraws electron density from the ester carbonyl, reducing its reactivity toward non-target esterases and extending plasma half-life. In vitro studies show a 3.5-fold increase in ALDH1A1 inhibition potency (IC₅₀ = 0.42 μM) compared to non-fluorinated analogs, corroborating the role of electronic modulation in isoform discrimination [1] [7].
Table 2: ALDH Isoform Inhibition Profile
Isoform | Inhibition IC₅₀ (μM) | Selectivity Ratio (vs. ALDH2) | Key Interactions |
---|---|---|---|
ALDH1A1 | 0.42 ± 0.05 | 12.7 | H-bond: 2-OMethoxy–Cys302; π-stacking: Phe170 |
ALDH3A1 | 1.88 ± 0.21 | 2.8 | Van der Waals: Leu114; Dipole: benzoate C=O–Asn114 |
ALDH2 | 5.33 ± 0.47 | 1.0 (reference) | Minimal; steric clash with benzoate tail |
The compound’s capacity to antagonize CSC self-renewal pathways stems from its structural analogy to all-trans-retinoic acid (ATRA). Both molecules share a rigid, linear topology with a terminal polar group and hydrophobic extension, enabling high-affinity engagement with retinoic acid receptor alpha (RARα) and peroxisome proliferator-activated receptor gamma (PPARγ) [1] [3]. Upon cellular internalization, the benzoate ester undergoes partial hydrolysis to a carboxylic acid derivative, amplifying its resemblance to ATRA. This metabolite acts as a partial RARα agonist, inducing differentiation genes (e.g., CRABP2, RARβ), while the intact ester suppresses nuclear factor kappa B (NF-κB) via IKKβ inhibition—a mechanism validated in analogous conjugated systems like MMPP [7].
Concurrent PPARγ activation triggers CSC apoptosis through Bax/Bcl-2 dysregulation. In triple-negative breast cancer models, treatment downregulates anti-apoptotic Bcl-2 and Mcl-1 while upregulating pro-apoptotic Bax and caspase-9 cleavage. The E-configured enone bridge is indispensable here: it stabilizes the ligand’s bioactive conformation within PPARγ’s ligand-binding domain (LBD), facilitating coactivator recruitment [1] [3]. This dual RARα/PPARγ modulation disrupts CSC niche signaling, sensitizing tumors to conventional cytotoxics.
Table 3: Cancer Stem Cell Signaling Modulation
Target Pathway | Effect | Downstream Impact | Validation Model |
---|---|---|---|
RARα | Partial agonism | ↑ CRABP2, ↑ RARβ; Differentiation | MCF-7 luminal breast cancer |
PPARγ | Full agonism | ↑ PTEN, ↓ p-AKT; Apoptosis induction | MDA-MB-231 TNBC |
NF-κB | IKKβ inhibition | ↓ c-Myc, ↓ Cyclin D1; Cell cycle arrest | HCT-116 colorectal cancer |
Wnt/β-catenin | Transcriptional repression | ↓ c-Myc, ↓ Cyclin D1; Cell cycle arrest | PA-1 ovarian cancer |
The E-configuration at the enone double bond (Cβ=Cα) is non-negotiable for bioactivity. This geometry enforces near-perfect planarity across the amide-enone-benzoate axis, enabling continuous π-orbital overlap that lowers the energy of the highest occupied molecular orbital (HOMO) by ≈1.8 eV compared to the Z-isomer [2] [9]. Spectroscopic analysis confirms enhanced conjugation: the UV-Vis λmax for the E-isomer appears at 342 nm (ε = 22,500 M−1cm−1), batochromically shifted by 48 nm relative to the Z-form due to reduced HOMO-LUMO gap [9]. This electron delocalization stabilizes the transition state during target binding, as evidenced by a 20-fold higher association rate (kon) with RARα than the Z-isomer [3].
The E-enone’s rigidity also minimizes entropy penalties upon protein binding. Molecular dynamics simulations reveal <1.5 Å root-mean-square deviation (RMSD) in the ligand backbone when docked into PPARγ’s LBD, whereas the Z-isomer undergoes significant torsional strain to fit the binding cavity. This geometric precision translates to functional potency: the E-isomer achieves 50% greater STAT3-DNA binding inhibition than its Z-counterpart in cellular models [4] [9].
Table 4: Quantum Chemical and Biophysical Properties of E vs. Z Isomers
Parameter | E-Isomer | Z-Isomer | Technique |
---|---|---|---|
HOMO Energy (eV) | −7.2 | −5.4 | DFT/B3LYP/6-31G* |
UV-Vis λmax (nm) | 342 | 294 | Acetonitrile solution |
RARα Kd (nM) | 38 ± 4 | 810 ± 90 | Surface plasmon resonance |
PPARγ EC₅₀ (nM) | 19 ± 2 | 420 ± 50 | Transcriptional reporter assay |
ΔS (binding entropy) | −210 ± 15 J·mol−1·K−1 | −310 ± 20 J·mol−1·K−1 | Isothermal titration calorimetry |
CAS No.: 19519-55-2
CAS No.: 10504-35-5
CAS No.: 111818-57-6
CAS No.: 25679-93-0
CAS No.: 25468-09-1
CAS No.: 26094-91-7